

(1-Cyanocyclohexyl)acetic acid CAS number 133481-09-1

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Compound of Interest

Compound Name: (1-Cyanocyclohexyl)acetic acid

Cat. No.: B195784

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An In-depth Technical Guide to **(1-Cyanocyclohexyl)acetic acid** (CAS: 133481-09-1)

This document provides a comprehensive technical overview of **(1-Cyanocyclohexyl)acetic acid**, CAS number 133481-09-1. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers the compound's chemical properties, synthesis methodologies, applications, and analytical procedures, with a focus on its role as a key pharmaceutical intermediate.

Compound Identification and Chemical Properties

(1-Cyanocyclohexyl)acetic acid is an organic compound featuring both a cyano ($\text{-C}\equiv\text{N}$) and a carboxylic acid (-COOH) functional group attached to a cyclohexane ring.^[1] This bifunctional nature makes it a versatile intermediate in organic synthesis.^[1] Its primary significance lies in its role as a crucial precursor in the synthesis of the anticonvulsant drug Gabapentin, where it is also recognized as a key impurity (Gabapentin Impurity B).^{[2][3][4]}

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₃ NO ₂	[1][2][3]
Molecular Weight	167.21 g/mol	[3][4][5]
Melting Point	98-100 °C	[3][5]
Boiling Point	356.6 ± 15.0 °C (Predicted)	[3]
Density	1.13 ± 0.1 g/cm ³ (Predicted)	[3]
pKa	4.72 ± 0.10 (Predicted)	[3]
Appearance	White Solid / Powder / Flakes	[3][4][6]
Storage Temperature	2-8°C, Sealed in dry conditions	[3][6]
Solubility	Slightly soluble in Chloroform and Methanol	[3]

Table 2: Compound Identifiers

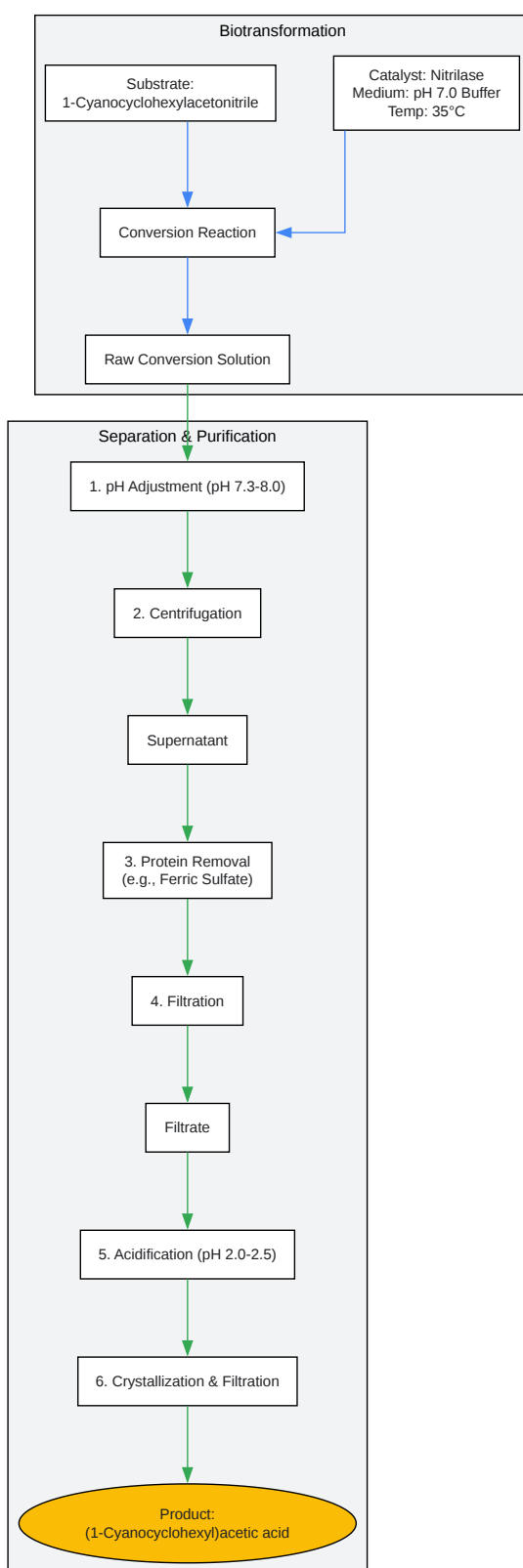
Identifier Type	Identifier	Source(s)
IUPAC Name	2-(1-cyanocyclohexyl)acetic acid	[2]
Synonyms	1-Cyanocyclohexaneacetic acid, Gabapentin Impurity B	[2][3][4]
CAS Number	133481-09-1	[2][3][6]
MDL Number	MFCD04117948	[3][6]
SMILES	<chem>OC(=O)CC1(CCCCC1)C#N</chem>	[6]
InChI	1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12)	[2][6]
InChI Key	YGFXLCAKCKPSQQ-UHFFFAOYSA-N	[6]

Synthesis Methodologies

The synthesis of **(1-Cyanocyclohexyl)acetic acid** can be accomplished through various routes, with modern chemo-enzymatic methods gaining prominence due to their high selectivity, yield, and environmentally friendly nature.^{[1][7]}

Chemo-enzymatic Synthesis

A highly efficient and widely adopted method involves the biocatalytic conversion of 1-cyanocyclohexylacetonitrile using a nitrilase enzyme.^{[1][7][8]} This process selectively hydrolyzes one of the two nitrile groups in the precursor to a carboxylic acid.^{[1][8]} The workflow involves a biotransformation step followed by a multi-stage purification process to isolate the final product.^[7]



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Fig. 1: Workflow for Chemo-enzymatic Synthesis and Purification.

- **Biotransformation:** In a suitable reaction vessel, prepare a buffer solution (e.g., PBS) at pH 7.0 or use deionized water as the reaction medium. Add the nitrilase catalyst to a mass concentration of 2.5 - 50 g/L. Introduce the substrate, 1-cyanocyclohexylacetonitrile, to a starting concentration of up to 1 mol/L. Maintain the reaction at 35°C with stirring until substrate conversion is complete, yielding the raw conversion solution.
- **Initial Separation:** Adjust the pH of the conversion solution to 7.3 - 8.0. Perform centrifugation to separate the supernatant from the precipitate (cell debris, etc.).
- **Protein Removal:** To the collected supernatant, add a flocculant such as ferric sulfate to a final concentration of 3-5 g/L. Stir for approximately 1-10 minutes at 200 rpm, followed by 5-30 minutes at 50 rpm. Allow the mixture to settle for 20-60 minutes at 4°C.
- **Filtration:** Filter the mixture to remove the precipitated protein, collecting the clear filtrate.
- **Product Precipitation:** Adjust the pH of the filtrate to 2.0 - 2.5 using a strong acid like concentrated HCl. This will cause the **(1-Cyanocyclohexyl)acetic acid** to precipitate out of the solution.
- **Isolation:** Allow the mixture to stand for approximately 30 minutes to ensure complete crystallization. Collect the solid product by suction filtration.
- **Drying:** Dry the resulting filter cake, typically at around 50°C, to yield the final, purified **(1-Cyanocyclohexyl)acetic acid** product with a purity often exceeding 98%.

Traditional Chemical Synthesis

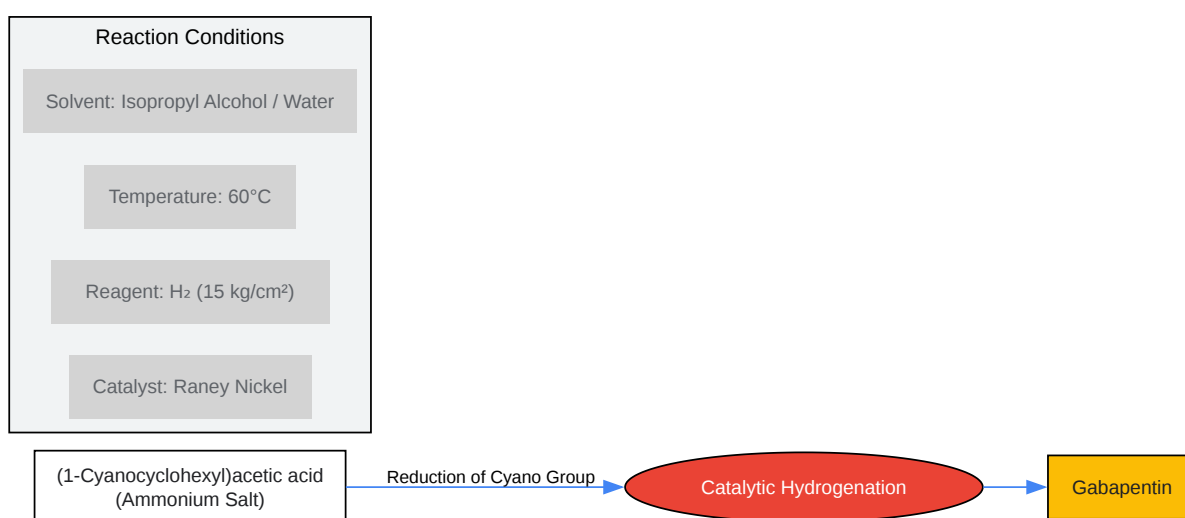
Conventional chemical routes often involve the cyanation of cyclohexane derivatives or the hydrolysis of dinitrile precursors.^[1] One established method is the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by subsequent reaction steps.^[9] While effective, these methods can sometimes involve harsher conditions and generate more side products compared to biocatalytic routes.^[1]

Application in Drug Development

The primary application of **(1-Cyanocyclohexyl)acetic acid** is in the pharmaceutical industry as a direct precursor to Gabapentin.

Synthesis of Gabapentin

Gabapentin (1-aminomethyl-cyclohexaneacetic acid) is produced via the catalytic hydrogenation of **(1-Cyanocyclohexyl)acetic acid**.^{[10][11]} This reaction reduces the cyano group to a primary amine (aminomethyl group), completing the synthesis of the active pharmaceutical ingredient.



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Fig. 2: Conversion of **(1-Cyanocyclohexyl)acetic acid** to Gabapentin.

- **Reactor Charging:** Charge a pre-cleaned autoclave with the ammonium salt of **(1-Cyanocyclohexyl)acetic acid** (e.g., 50 g) dissolved in a solvent system such as isopropyl alcohol and water (e.g., 1:4 ratio).
- **Catalyst Addition:** Add a suitable hydrogenation catalyst, such as Raney Nickel (e.g., 15% w/w on a dry basis), to the solution to form a suspension.
- **Hydrogenation:** Seal the autoclave and pressurize with hydrogen gas to approximately 15 kg/cm². Heat the reaction mixture to 60°C and maintain with stirring for a sufficient duration

(e.g., 8 hours) until the reaction is complete.

- **Catalyst Removal:** After completion, cool the reaction mass and carefully filter it to remove the Raney Nickel catalyst.
- **Work-up:** Wash the clear filtrate with a suitable organic solvent like dichloromethane to remove impurities.
- **Isolation:** Concentrate the remaining aqueous layer by evaporation under vacuum at a temperature below 45°C to yield the final Gabapentin product.

Analytical Methods

Accurate analysis of **(1-Cyanocyclohexyl)acetic acid** is critical, especially in its role as a pharmaceutical impurity. High-Performance Liquid Chromatography (HPLC) is a standard method for its quantification and separation.

- **Method Type:** Reverse Phase (RP) HPLC.
- **Column:** Newcrom R1 or equivalent.
- **Mobile Phase:** A mixture of acetonitrile (MeCN), water, and an acidifier.
 - For standard UV detection, phosphoric acid is suitable.
 - For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.
- **Application:** This method is suitable for purity analysis, impurity isolation in preparative separations, and pharmacokinetic studies. It can be scaled for UPLC applications using columns with smaller particle sizes (e.g., 3 µm).

In addition to HPLC, comprehensive characterization of reference standards typically includes ¹H-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and identity.^[12]

Safety and Handling

(1-Cyanocyclohexyl)acetic acid requires careful handling in a laboratory or industrial setting. It is classified as acutely toxic if swallowed and harmful to aquatic life with long-lasting effects.

Table 3: GHS Safety Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[3][6]
Signal Word	Warning	[3][6]
Hazard Statements	H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects.	[3][6]
Precautionary Statements	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant.	[6]
Storage Class Code	11 - Combustible Solids	[6]

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